molecular formula C24H22F2N2O B10866635 1-Benzoyl-4-[bis(4-fluorophenyl)methyl]piperazine

1-Benzoyl-4-[bis(4-fluorophenyl)methyl]piperazine

Katalognummer: B10866635
Molekulargewicht: 392.4 g/mol
InChI-Schlüssel: PBNJCINTNHFLBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzoyl-4-[bis(4-fluorophenyl)methyl]piperazine is a benzhydrylpiperazine derivative characterized by a piperazine core substituted at the 1-position with a bis(4-fluorophenyl)methyl group and at the 4-position with a benzoyl moiety. This compound is structurally related to pharmacologically active piperazine derivatives, such as flunarizine and lomerizine, which are known for their calcium channel-blocking properties . The bis(4-fluorophenyl)methyl group is a critical pharmacophore that enhances binding affinity to diverse biological targets, including neurotransmitter receptors and ion channels .

Eigenschaften

Molekularformel

C24H22F2N2O

Molekulargewicht

392.4 g/mol

IUPAC-Name

[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C24H22F2N2O/c25-21-10-6-18(7-11-21)23(19-8-12-22(26)13-9-19)27-14-16-28(17-15-27)24(29)20-4-2-1-3-5-20/h1-13,23H,14-17H2

InChI-Schlüssel

PBNJCINTNHFLBJ-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

    Synthesewege: Die Synthese dieser Verbindung umfasst mehrere Schritte. Eine gängige Methode beginnt mit der Reaktion von mit zur Bildung des Zwischenprodukts .

  • Der nächste Schritt ist die Friedel-Crafts-Acylierung , bei der Benzoylchlorid mit dem Zwischenprodukt reagiert, um 1-Benzoyl-4-[bis(4-fluorophenyl)methyl]piperazin zu ergeben.
  • Reaktionsbedingungen: Diese Reaktionen finden typischerweise unter wasserfreien Bedingungen statt, häufig unter Verwendung eines Lewis-Säure-Katalysators wie .

    Industrielle Produktion: Während industrielle Produktionsmethoden variieren können, bleibt der Syntheseweg konsistent[][1].

  • Analyse Chemischer Reaktionen

    Key Reaction: Acylation of 1-[Bis(4-fluorophenyl)methyl]piperazine

    The compound is synthesized via nucleophilic substitution of 1-[bis(4-fluorophenyl)methyl]piperazine (CAS 27469-60-9) with benzoyl chloride under mild conditions .

    Step Reactants Conditions Yield Reference
    11-[Bis(4-fluorophenyl)methyl]piperazine + Benzoyl chlorideDry DCM, triethylamine, 0°C → RT, 12 hr68–85%
    2IsolationHCl gas in organic phase, recrystallization (ethanol/water)95% purity

    Mechanism : The secondary amine of the piperazine attacks the electrophilic carbonyl carbon of benzoyl chloride, forming a stable amide bond. Fluorine atoms on the benzhydryl group enhance electron withdrawal, increasing the nucleophilicity of the piperazine nitrogen .

    2.1. Substitution at the Piperazine Nitrogen

    The remaining piperazine nitrogen can undergo further alkylation or acylation:

    Reaction Type Reagents Conditions Products Application Reference
    Acylation4-Bromobenzoyl chlorideDCM, triethylamine, RT1-(4-Bromobenzoyl)-4-[bis(4-fluorophenyl)methyl]piperazineAnticancer agents
    SulfonylationTosyl chlorideDMF, K₂CO₃, 80°C1-Tosyl-4-[bis(4-fluorophenyl)methyl]piperazineCannabinoid receptor ligands
    AlkylationCinnamyl bromideDMF, K₂CO₃, 80°C1-Cinnamyl-4-[bis(4-fluorophenyl)methyl]piperazineNeuropharmacology

    Example : Reaction with 4-bromobenzoyl chloride yields 1-(4-bromobenzoyl)-4-[bis(4-fluorophenyl)methyl]piperazine (m.p. 189.7°C, IR: 1636 cm⁻¹ for C=O stretch) .

    2.2. Benzoyl Group Modifications

    The benzoyl group participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions:

    Reaction Catalyst/Reagents Conditions Outcome Reference
    NitrationHNO₃/H₂SO₄0°C, 2 hr1-(4-Nitrobenzoyl)-4-[bis(4-fluorophenyl)methyl]piperazine
    Suzuki coupling4-Bromophenylboronic acid, Pd(PPh₃)₄DME, Na₂CO₃, reflux1-(4-Biphenylcarbonyl)-4-[bis(4-fluorophenyl)methyl]piperazine

    Analytical Data : Nitrated derivatives show UV absorption at λmax = 224 nm (log ε = 4.69) .

    Stability Under Biological Conditions

    Time-dependent cytotoxicity studies confirm the compound’s stability in physiological environments (e.g., 24 hr incubation in cell culture media at 37°C) . No significant degradation is observed via HPLC, supporting its utility in drug discovery.

    4.1. Cytotoxicity Profile

    Derivatives exhibit potent activity against cancer cell lines (Table 1) :

    Compound Cancer Cell Line (GI₅₀, µM) Reference
    1-Benzoyl-4-[bis(4-fluorophenyl)methyl]piperazineMCF-7: 4.36, HCT-116: 5.12
    1-(4-Bromobenzoyl) derivativeHUH-7: 3.89

    4.2. Receptor Interactions

    • Calcium channel modulation : Structural analogs (e.g., flunarizine) block T-type calcium channels, preventing migraine-associated vasoconstriction .

    • CB1 inverse agonism : Analog LDK1229 binds cannabinoid receptor CB1 (K<sub>i</sub> = 220 nM) with peripheral selectivity .

    Wissenschaftliche Forschungsanwendungen

    Wirkmechanismus

    • The exact mechanism by which this compound exerts its effects depends on the specific context (e.g., as an impurity or a pharmacologically active compound).
    • It may interact with specific molecular targets or pathways, affecting cellular processes.
  • Vergleich Mit ähnlichen Verbindungen

    Substituent Effects

    • Position 4 Modifications: Flunarizine’s 4-cinnamyl group (E-configuration) confers calcium channel-blocking activity, while its (Z)-isomer (synthesized in ) shows reduced efficacy, highlighting stereochemical sensitivity. Substitution with a cyclohexyl methanone (LDK1229) shifts activity to CB1 inverse agonism, demonstrating scaffold versatility . Anticancer derivative 25’s undisclosed substituent at position 4 enhances cytotoxicity, suggesting that hydrophobic groups improve membrane permeability .
    • Bis(4-fluorophenyl)methyl Group :

      • This group is conserved across analogues and critical for receptor interactions. For example, in CNS ligands, it enhances D2 and 5-HT receptor binding .

    Stereochemical Considerations

    • The (E)-configuration of flunarizine’s cinnamyl group is essential for calcium channel blockade, whereas (Z)-isomers are less biologically active .

    Clinical and Preclinical Insights

    • Flunarizine vs. Propranolol: Flunarizine is slightly less effective than propranolol in migraine prevention but has fewer β-blocker-related side effects .
    • LDK1229 vs. Rimonabant : LDK1229’s polar surface area and hydrophilicity may limit blood-brain barrier penetration, reducing psychiatric risks compared to rimonabant .

    Biologische Aktivität

    1-Benzoyl-4-[bis(4-fluorophenyl)methyl]piperazine is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

    Synthesis

    The synthesis of this compound involves the reaction of piperazine derivatives with benzoyl chlorides under mild conditions. The general procedure includes:

    • Reagents : Piperazine, benzoyl chloride, and potassium carbonate as a base.
    • Solvent : N,N-dimethylformamide (DMF).
    • Characterization Techniques : The synthesized compounds are characterized using spectroscopic methods like IR and NMR.

    Anticancer Properties

    Recent studies have highlighted the anticancer potential of this compound derivatives. These compounds have shown significant cytotoxic effects against various cancer cell lines, including:

    Cell Line IC50 (µM) Reference Compound
    MCF7 (Breast)15.63Doxorubicin
    HUH7 (Liver)10.25Neostigmine
    HCT116 (Colon)12.50-

    The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the efficacy of these compounds in vitro .

    The mechanism by which these compounds exert their cytotoxic effects appears to involve:

    • Inhibition of Acetylcholinesterase (AChE) : Some derivatives have been shown to inhibit AChE, which is relevant in Alzheimer's disease treatment .
    • Tubulin Polymerization Inhibition : Certain studies suggest that these compounds may disrupt microtubule formation during mitosis, which is crucial for cancer cell proliferation .

    Study on Cytotoxicity

    In a comprehensive study assessing the cytotoxicity of various piperazine derivatives, it was found that:

    • Compounds with fluorinated phenyl groups exhibited enhanced activity against multiple cancer cell lines.
    • The long-term stability of the compounds in cellular environments was confirmed through time-dependent assays .

    Molecular Docking Studies

    Molecular docking studies have indicated that these compounds can effectively bind to target proteins involved in cancer progression, such as topoisomerase II. This binding affinity suggests a potential for developing these compounds as therapeutic agents in cancer treatment .

    Q & A

    Q. What are the key considerations for synthesizing 1-Benzoyl-4-[bis(4-fluorophenyl)methyl]piperazine?

    • Methodological Answer : Synthesis involves nucleophilic substitution of a piperazine core with benzoyl and bis(4-fluorophenyl)methyl groups. Critical steps include:
    • Reagent Selection : Use benzoyl chloride derivatives (e.g., 4-chlorobenzoyl chloride) and bis(4-fluorophenyl)methanol as electrophiles .
    • Reaction Conditions : Optimize solvent (e.g., dichloromethane or acetonitrile) and base (e.g., triethylamine or diisopropylethylamine) to stabilize intermediates .
    • Purification : Employ column chromatography or recrystallization (e.g., ethanol) to isolate the product .

    Q. How can the stereochemistry and conformation of this compound be confirmed?

    • Methodological Answer :
    • X-ray Crystallography : Resolve the chair conformation of the piperazine ring and dihedral angles between fluorophenyl groups (e.g., 68.64° in similar derivatives) to confirm spatial arrangement .
    • NMR Spectroscopy : Analyze coupling constants (e.g., 1^1H and 13^{13}C NMR) to verify substitution patterns and absence of rotational isomers .

    Advanced Research Questions

    Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

    • Methodological Answer :
    • Analog Synthesis : Replace substituents (e.g., fluorophenyl groups with chlorophenyl or nitro groups) to assess impact on cytotoxicity or enzyme inhibition .
    • In Vitro Assays : Use standardized protocols (e.g., MTT assay for cytotoxicity, fluorescence-based assays for carbonic anhydrase inhibition) to quantify activity .
    • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like tyrosine kinases .

    Q. What strategies resolve contradictions in reported biological activities across studies?

    • Methodological Answer :
    • Assay Standardization : Control variables like cell line selection (e.g., HT-29 vs. MCF-7) and enzyme isoforms (e.g., hCA I vs. hCA II) to minimize variability .
    • Structural Validation : Compare crystallographic data (e.g., hydrogen bonding networks) to confirm compound integrity across studies .

    Q. How can computational models predict the compound’s pharmacokinetic properties?

    • Methodological Answer :
    • QSAR Modeling : Use descriptors like logP, polar surface area, and hydrogen bond donors/acceptors to predict absorption and BBB permeability .
    • Molecular Dynamics Simulations : Simulate interactions with lipid bilayers or serum proteins (e.g., albumin) to estimate bioavailability .

    Physicochemical and Mechanistic Questions

    Q. What experimental approaches characterize the compound’s stability under physiological conditions?

    • Methodological Answer :
    • pH Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC .
    • Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and phase transitions .

    Q. How does the compound’s crystal packing influence solubility?

    • Methodological Answer :
    • Crystallographic Analysis : Identify intermolecular interactions (e.g., C–H⋯F or N–H⋯O bonds) that enhance lattice stability and reduce solubility .
    • Solubility Screening : Test in co-solvents (e.g., DMSO/PBS mixtures) and correlate with crystal structure data .

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.